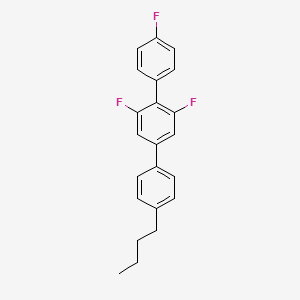
5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene
描述
5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of fluorine atoms and butyl groups attached to a benzene ring, which imparts unique chemical and physical properties
属性
CAS 编号 |
921605-36-9 |
|---|---|
分子式 |
C22H19F3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
5-(4-butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C22H19F3/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h5-14H,2-4H2,1H3 |
InChI 键 |
JGZDKAJQTBEBIV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of 5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets, making it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
- 4-Butylphenylboronic acid
- 1,3-Difluoro-2-(4-fluorophenyl)benzene
- 4-Fluorophenylboronic acid
Uniqueness
5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is unique due to the combination of butyl and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various fields of research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


